Cas no 724704-85-2 (1-(2-Bromoethyl)-3-methyl-1H-pyrazole)

1-(2-Bromoethyl)-3-methyl-1H-pyrazole is a versatile brominated pyrazole derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its reactive bromoethyl group facilitates further functionalization, making it valuable for constructing more complex heterocyclic structures. The compound's stability under standard conditions ensures reliable handling and storage. Its well-defined reactivity profile allows for selective modifications, particularly in nucleophilic substitution reactions, enabling applications in medicinal chemistry and material science. The presence of the methyl group at the 3-position enhances steric and electronic properties, influencing downstream reaction pathways. This compound is particularly useful in the development of biologically active molecules and fine chemical synthesis.
1-(2-Bromoethyl)-3-methyl-1H-pyrazole structure
724704-85-2 structure
Product Name:1-(2-Bromoethyl)-3-methyl-1H-pyrazole
CAS No:724704-85-2
MF:C6H9BrN2
MW:189.053060293198
MDL:MFCD02855992
CID:869962
PubChem ID:16767336
Update Time:2025-06-11

1-(2-Bromoethyl)-3-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromoethyl)-3-methyl-1H-pyrazole
    • 1-(2-bromoethyl)-3-methylpyrazole
    • 1-(2-bromoethyl)-3-methyl-pyrazole
    • AC1Q2PV0
    • AGN-PC-015OWN
    • CTK5D6150
    • MolPort-001-794-834
    • SBB014949
    • SureCN1780286
    • SCHEMBL1780286
    • 724704-85-2
    • BS-36366
    • AKOS006278852
    • CS-0317270
    • DTXSID60587968
    • MFCD02855992
    • DB-362709
    • MDL: MFCD02855992
    • Inchi: 1S/C6H9BrN2/c1-6-2-4-9(8-6)5-3-7/h2,4H,3,5H2,1H3
    • InChI Key: NBNQHQMRXJRIOI-UHFFFAOYSA-N
    • SMILES: BrCCN1C=CC(C)=N1

Computed Properties

  • Exact Mass: 187.99500
  • Monoisotopic Mass: 187.99491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • PSA: 17.82000
  • LogP: 1.58640

1-(2-Bromoethyl)-3-methyl-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(2-Bromoethyl)-3-methyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:724704-85-2)1-(2-Bromoethyl)-3-methyl-1H-pyrazole
Order Number:A1090057
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:00
Price ($):2948.0
Email:sales@amadischem.com

Additional information on 1-(2-Bromoethyl)-3-methyl-1H-pyrazole

Comprehensive Overview of 1-(2-Bromoethyl)-3-methyl-1H-pyrazole (CAS No. 724704-85-2)

1-(2-Bromoethyl)-3-methyl-1H-pyrazole (CAS No. 724704-85-2) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its molecular structure, featuring a pyrazole ring substituted with a bromoethyl group, makes it a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for this compound due to its role in developing novel bioactive molecules, particularly in drug discovery and crop protection formulations.

The growing interest in heterocyclic compounds like 1-(2-Bromoethyl)-3-methyl-1H-pyrazole aligns with current trends in green chemistry and sustainable synthesis. Many users inquire about its solubility, stability, and reactivity patterns – key factors when designing efficient synthetic routes. Recent publications highlight its potential as a building block for kinase inhibitors, a hot topic in oncology research, which explains the surge in related patent filings and academic citations.

From a technical perspective, CAS 724704-85-2 demonstrates unique physicochemical properties that merit discussion. The 3-methyl-1H-pyrazole moiety contributes to its moderate polarity, while the 2-bromoethyl side chain enhances its electrophilic character. These features frequently prompt questions about optimal storage conditions (typically under inert atmosphere at 2-8°C) and compatibility with common reagents like palladium catalysts in cross-coupling reactions.

Analytical chemists often search for reliable characterization data for 1-(2-Bromoethyl)-3-methyl-1H-pyrazole. Key spectral signatures include distinctive 1H NMR peaks at δ 2.35 (methyl protons) and δ 4.45 (bromomethylene protons), along with characteristic mass spectral fragmentation patterns. Such information is crucial for quality control in contract manufacturing organizations (CMOs) supplying this intermediate to drug development pipelines.

The compound's applications extend to material science, where researchers explore its potential as a precursor for functionalized polymers. This interdisciplinary relevance explains why search queries often combine "724704-85-2" with terms like "conductive materials" or "coordination chemistry." Recent advances in click chemistry methodologies have further increased demand for such bromoalkyl heterocycles as orthogonal reactive handles.

Regulatory aspects of 1-(2-Bromoethyl)-3-methyl-1H-pyrazole frequently appear in search analytics, particularly regarding REACH compliance and transportation classifications. While not classified as hazardous under current major chemical inventories, proper handling protocols should always be followed due to its alkyl halide functionality – a point emphasized in most safety data sheets (SDS).

Market intelligence reveals steady growth in the pyrazole derivatives sector, with CAS 724704-85-2 maintaining consistent demand among fine chemical suppliers. Price fluctuations typically correlate with bromine commodity markets and regional production capacities. Procurement specialists often search for bulk pricing tiers and alternative synthetic routes to optimize supply chain economics.

In conclusion, 1-(2-Bromoethyl)-3-methyl-1H-pyrazole represents an important scaffold in modern chemical research. Its dual functionality enables diverse transformations, answering the pharmaceutical industry's need for structurally complex intermediates. As synthetic methodologies evolve, particularly in C-H activation and photocatalysis, the utility of this compound will likely expand into new application domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:724704-85-2)1-(2-Bromoethyl)-3-methyl-1H-pyrazole
A1090057
Purity:99%
Quantity:5g
Price ($):2948.0
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